(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine
Description
(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine is a secondary amine characterized by a pyrazine ring substituted with a methoxy group at position 3 and a methyl-amine moiety at position 2 (via a methylene linker). Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol.
Properties
IUPAC Name |
1-(3-methoxypyrazin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-5-6-7(11-2)10-4-3-9-6/h3-4,8H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGIKHBUDITMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-pyrazine-2-carbaldehyde
The aldehyde precursor is synthesized via bromination and methoxylation of pyrazine derivatives. For example:
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Step 1 : Bromination of 2,3-dichloropyrazine at position 2 using HBr/AcOH yields 3-chloro-2-bromopyrazine.
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Step 2 : Methoxylation via nucleophilic substitution with NaOMe in methanol replaces the bromine at position 3, forming 3-methoxy-2-chloropyrazine.
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Step 3 : Oxidation of the chloromethyl group to an aldehyde using MnO₂ or CrO₃ yields 3-methoxy-pyrazine-2-carbaldehyde.
Reductive Amination with Methylamine
The aldehyde undergoes reductive amination with methylamine:
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Imine Formation : 3-Methoxy-pyrazine-2-carbaldehyde reacts with excess methylamine in methanol at 25°C for 12 hours.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) is added (1.2 equiv) in the presence of catalytic acetic acid. The reaction proceeds at 25°C for 24 hours.
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Purification : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:1) to yield the target compound (68–75% yield).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 3-Methoxy-pyrazine-2-carbaldehyde |
| Methylamine Equiv | 2.5 |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | Methanol |
| Reaction Time | 24 hours |
| Yield | 68–75% |
Advantages : High selectivity, mild conditions.
Limitations : Requires pre-synthesized aldehyde, which involves multi-step preparation.
Nucleophilic Substitution of Halogenated Pyrazine Derivatives
Synthesis of 3-Methoxy-2-(chloromethyl)pyrazine
Displacement with Methylamine
The chloromethyl group undergoes nucleophilic substitution:
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 3-Methoxy-2-(chloromethyl)pyrazine |
| Methylamine Equiv | 5 |
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 48 hours |
| Yield | 55–62% |
Advantages : Direct substitution avoids aldehyde synthesis.
Limitations : Low yield due to competing hydrolysis of the chloromethyl group.
Catalytic Amination of Pyrazine Methanol Derivatives
Synthesis of 3-Methoxy-pyrazine-2-methanol
Catalytic Methylamination
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 3-Methoxy-pyrazine-2-methanol |
| Reagents | DEAD, PPh₃ |
| Solvent | THF |
| Reaction Time | 12 hours |
| Yield | 50–58% |
Advantages : Avoids hazardous chlorination steps.
Limitations : Requires expensive reagents and low temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|
| Reductive Amination | 68–75 | High selectivity, mild conditions | Multi-step aldehyde synthesis |
| Nucleophilic Substitution | 55–62 | Direct route | Competing hydrolysis, moderate yield |
| Catalytic Amination | 50–58 | No halogenation steps | Costly reagents, sensitive conditions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The methoxy group (-OCH₃) on the pyrazine ring is susceptible to nucleophilic substitution under acidic or basic conditions.
Mechanistic Notes :
-
Demethylation proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide or water.
-
Alkoxy exchange occurs through deprotonation of the alcohol (ROH) to form a stronger nucleophile (RO⁻), displacing the methoxy group .
Oxidation and Reduction Reactions
The pyrazine ring and amine substituents may undergo redox transformations.
Key Observations :
-
The methylamine side chain is less prone to oxidation than primary amines but may form nitroxides under strong oxidants.
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Catalytic hydrogenation of the pyrazine ring typically requires harsh conditions due to aromatic stabilization .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazine ring (activated by methoxy and amine groups) may undergo EAS, though regioselectivity depends on substituent directing effects.
Regioselectivity :
-
Methoxy groups are strong ortho/para directors, but the adjacent methylamine may sterically hinder substitution at certain positions.
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Quantum mechanical calculations for similar systems suggest preferential substitution at the 5-position of the pyrazine ring .
Alkylation and Acylation of the Methylamine Group
The secondary amine in the side chain can act as a nucleophile.
Limitations :
-
Steric hindrance from the pyrazine ring may slow reaction kinetics compared to linear amines.
-
Quaternary ammonium formation is reversible under basic conditions .
Cyclization and Heterocycle Formation
The amine and methoxy groups may participate in intramolecular cyclization.
Mechanistic Pathway :
-
Cyclization likely proceeds via activation of the methoxy group as a leaving group (e.g., via phosphorylation with POCl₃), followed by nucleophilic attack by the amine .
Complexation and Coordination Chemistry
The pyrazine nitrogen and amine group can act as ligands for metal ions.
| Reaction Type | Reagents/Conditions | Products | Inference Source |
|---|---|---|---|
| Cu(II) Coordination | Cu(NO₃)₂, H₂O | Octahedral Cu complex | Pyrazine-metal complexes |
Structural Insights :
Scientific Research Applications
Medicinal Chemistry
(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Ongoing research aims to develop new drugs targeting various diseases, including cancer and infectious diseases.
Research indicates that this compound exhibits notable antimicrobial , antifungal , and anticancer properties.
Antimicrobial Activity
A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| This compound | Escherichia coli | 16 μg/mL |
These results indicate that the compound's antibacterial activity is comparable to established antibiotics like ampicillin.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A related study evaluated its analogs for antiproliferative effects on cancer cell lines.
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.98 ± 0.08 |
| MCF-7 | 1.05 ± 0.17 |
| HeLa | 1.28 ± 0.25 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine demonstrated significant activity against multidrug-resistant bacterial strains. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration in clinical settings.
Case Study: Anticancer Potential
Another study focused on the anticancer potential of this compound revealed that it effectively inhibited cell proliferation in various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism by which (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
A. Pyrazine Derivatives with Receptor Antagonist Activity
- Example : (3-Phenylsulfonyl-7-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine (Ki = 240 pM for 5-HT6 receptors)
- Structural Difference : Replaces the pyrazine ring with a pyrazolo-pyrimidine core and introduces a sulfonylphenyl group.
- Impact : The sulfonyl group enhances binding affinity to 5-HT6 receptors, suggesting that electron-withdrawing substituents improve activity. The methoxy group in (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine may offer similar electronic effects but lacks direct evidence of receptor targeting.
B. Anti-inflammatory Amines
- Example : Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)
- Structural Difference : Features a benzyl-methoxy group instead of a pyrazine-methoxy group.
- Impact : The benzyl-methoxy structure in DMMA confers significant anti-inflammatory effects in murine models, attributed to its lipophilicity and ability to modulate JNK/NF-κB signaling. The pyrazine-based methoxy group in the target compound may alter solubility or target specificity.
C. Thienopyrazine Derivatives
- Example: (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine Structural Difference: Substitutes pyrazine with a thienopyrimidine ring and adds a morpholine group. Impact: The morpholine and chlorine substituents enhance metabolic stability and kinase inhibition, as seen in kinase-targeted therapies. The absence of such groups in the target compound may limit its utility in similar applications.
Physicochemical Properties
Key Observations :
- The pyrazine ring in the target compound likely increases polarity compared to benzyl- or thienopyrimidine-based analogs, improving aqueous solubility but reducing membrane permeability.
- Methoxy groups generally enhance metabolic stability but may reduce binding to hydrophobic pockets in targets .
Biological Activity
(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine is a nitrogen-containing heterocyclic compound characterized by a pyrazine ring with a methoxy group and a methylamine functional group. Its molecular formula is and it has a molecular weight of approximately 155.18 g/mol. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications.
Chemical Structure and Properties
The structure of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine contributes to its unique reactivity and biological activity. The presence of the methoxy and amine groups allows for various interactions with biological targets.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.18 g/mol |
| Functional Groups | Methoxy, Methylamine |
| Chemical Class | Heterocyclic Compound |
Biological Activities
Preliminary studies have indicated that (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains, suggesting its use in agricultural chemistry for pest control.
- Therapeutic Potential : Ongoing research is focusing on its possible applications in treating infections caused by resistant strains of bacteria.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to physiological effects.
Case Studies
Research has demonstrated the effectiveness of similar pyrazine derivatives in various biological contexts. For instance, compounds structurally related to (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine have been evaluated for their activity against Mycobacterium tuberculosis, revealing significant antimicrobial properties .
Table 2: Comparison with Related Compounds
| Compound Name | Activity Description |
|---|---|
| 2-Methoxy-3-methylpyrazine | Antimicrobial properties; simpler structure |
| 1-(3-Methoxy-2-pyrazinyl)methanamine | Enhanced reactivity due to additional nitrogen |
| 2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol | Potentially altered biological activity due to cyclopropyl group |
Synthesis and Reactivity
The synthesis of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity. Common reactions include oxidation, reduction, and substitution, which can lead to various derivatives with distinct biological properties.
Table 3: Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of oxides using agents like potassium permanganate |
| Reduction | Conversion into reduced forms using sodium borohydride |
| Substitution | Replacement of functional groups with halogens or alkylating agents |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine?
- Answer : The compound can be synthesized via nucleophilic substitution reactions or cyclization strategies. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C) is effective for cyclizing intermediates like hydrazides into pyrazine derivatives . Additionally, alkylation of pyrazin-2-ylmethyl amines with methoxy-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) is a viable route. Optimization of reaction time and stoichiometry is critical to minimize side products .
Q. How can spectroscopic techniques validate the structure of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine?
- Answer :
- IR Spectroscopy : Confirms the presence of N–H (3100–3300 cm⁻¹) and C–O–C (methoxy, ~1250 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include the methoxy proton (δ 3.8–4.0 ppm, singlet) and pyrazine ring protons (δ 8.0–9.0 ppm). Methyl groups on the amine appear as singlets at δ 2.3–2.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns should align with the molecular formula (C₈H₁₁N₃O).
Q. What are the critical physical properties of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine for experimental design?
- Answer :
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | ~170–171°C (similar to analogs) | |
| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | |
| Stability | Hygroscopic; store under inert gas |
Advanced Research Questions
Q. How can synthetic yields be optimized for nucleophilic substitution reactions involving pyrazine derivatives?
- Answer :
- Temperature Control : Reactions performed at 60–80°C in anhydrous DMF improve kinetics without decomposition .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) enhances reactivity of methoxy-containing electrophiles .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) isolates the product with >95% purity .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Answer : Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed via:
- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to confirm connectivity .
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for analogous pyridine/pyrazine amines .
Q. What in vitro assays are suitable for evaluating the bioactivity of (3-Methoxy-pyrazin-2-ylmethyl)-methyl-amine?
- Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or tubulin polymerization, comparing with combretastatin analogs .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to tubulin or COX-2 active sites .
- QSAR Studies : Correlate substituent effects (e.g., methoxy position) with bioactivity using Hammett constants .
Q. What strategies ensure the compound’s stability under varying experimental conditions?
- Answer :
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for pyrazines) .
- pH Sensitivity : Stability studies in buffers (pH 2–12) monitored via HPLC, with adjustments to avoid hydrolysis of the methoxy group .
Methodological Considerations
- Contradiction Analysis : Cross-validate synthetic yields and spectral data across multiple batches. For example, discrepancies in melting points may indicate polymorphic forms or impurities .
- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, reagent purity) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
